2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride
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Overview
Description
2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzodithiine, characterized by the presence of a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodithiine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Catalysts such as pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the sulfonyl chloride group.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride can be compared with other similar compounds such as:
2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Similar structure but with oxygen atoms instead of sulfur.
1,4-Benzodioxan-6-sulfonyl chloride: Another related compound with a different substitution pattern.
Uniqueness
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
87474-20-2 |
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Molecular Formula |
C8H7ClO2S3 |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodithiine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S3/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 |
InChI Key |
CFXJBKPHOOGQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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